molecular formula C19H29N3O3S B6046802 2-[Ethyl-[[3-(2-phenylethyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]amino]ethanol

2-[Ethyl-[[3-(2-phenylethyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]amino]ethanol

Cat. No.: B6046802
M. Wt: 379.5 g/mol
InChI Key: IELLHAAIJIDYGH-UHFFFAOYSA-N
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Description

2-[Ethyl-[[3-(2-phenylethyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]amino]ethanol is a complex organic compound that features an imidazole ring, a sulfonyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl-[[3-(2-phenylethyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]amino]ethanol typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The sulfonyl group can be introduced through a reaction with sulfonyl chlorides under basic conditions. The final step involves the attachment of the ethanol moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl-[[3-(2-phenylethyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

2-[Ethyl-[[3-(2-phenylethyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]amino]ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Ethyl-[[3-(2-phenylethyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]amino]ethanol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like histidine and metronidazole share the imidazole ring structure.

    Sulfonyl Compounds: Sulfonamides and sulfonylureas are examples of compounds with sulfonyl groups.

    Ethanol Derivatives: Compounds like ethanolamine and ethylene glycol contain ethanol moieties.

Uniqueness

2-[Ethyl-[[3-(2-phenylethyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]amino]ethanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[ethyl-[[3-(2-phenylethyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-4-21(12-13-23)15-18-14-20-19(26(24,25)16(2)3)22(18)11-10-17-8-6-5-7-9-17/h5-9,14,16,23H,4,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELLHAAIJIDYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1=CN=C(N1CCC2=CC=CC=C2)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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